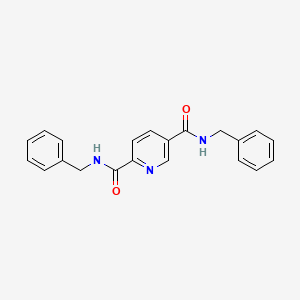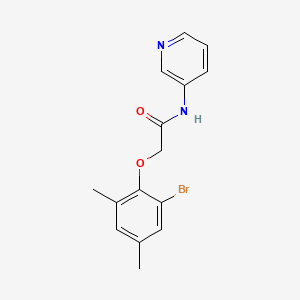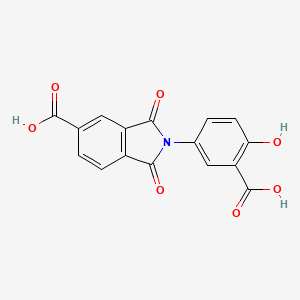
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CI-994, is a small molecule that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
Mecanismo De Acción
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its anti-cancer effects through the inhibition of HDACs, which are enzymes that regulate the acetylation of histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid promotes the acetylation of histone proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.
Direcciones Futuras
There are several future directions for research on 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective HDACIs that have fewer off-target effects. Another area of interest is the use of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other therapies, such as immunotherapy or targeted therapies, to enhance their efficacy. Finally, there is a need for further research on the potential therapeutic applications of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in neurodegenerative diseases and other disorders.
Métodos De Síntesis
The synthesis of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 3-nitro-4-hydroxybenzoic acid with phthalic anhydride, followed by reduction and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-12-4-2-8(6-11(12)16(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROQCRWDQCJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

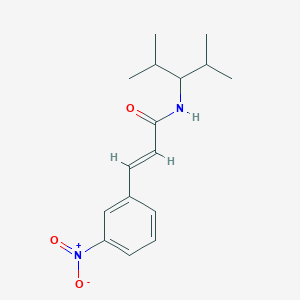

![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
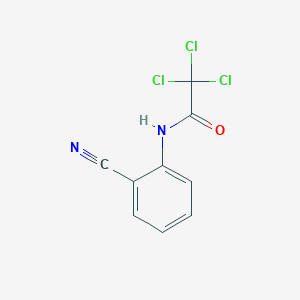

![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
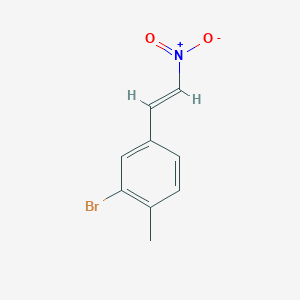
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

